Oseltamivir-d3
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Overview
Description
Oseltamivir-d3 is a deuterated form of oseltamivir, an antiviral medication used to treat and prevent influenza A and B. The deuterium substitution in this compound enhances its stability and allows for more precise pharmacokinetic studies. Oseltamivir itself is well-known under the trade name Tamiflu and is a neuraminidase inhibitor that prevents the release of new viral particles from infected cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oseltamivir-d3 involves the incorporation of deuterium atoms into the oseltamivir molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the use of deuterated acetic acid in the acetylation step of the synthesis .
Industrial Production Methods
Industrial production of this compound follows similar principles to the synthesis of oseltamivir but with the inclusion of deuterated compounds. The process typically involves multiple steps, including esterification, reduction, and acetylation, with careful control of reaction conditions to ensure the incorporation of deuterium .
Chemical Reactions Analysis
Types of Reactions
Oseltamivir-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form oseltamivir carboxylate.
Reduction: Reduction reactions can convert this compound back to its precursor forms.
Substitution: Substitution reactions can occur at the amino and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as acetic anhydride and deuterated solvents.
Major Products
The major products formed from these reactions include oseltamivir carboxylate and various deuterated intermediates, which are crucial for further pharmacokinetic studies .
Scientific Research Applications
Oseltamivir-d3 has a wide range of scientific research applications:
Chemistry: Used in the study of reaction mechanisms and isotope effects.
Biology: Helps in understanding the metabolic pathways of antiviral drugs.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of oseltamivir.
Industry: Employed in the development of more stable and effective antiviral medications
Mechanism of Action
Oseltamivir-d3, like oseltamivir, exerts its effects by inhibiting the neuraminidase enzyme on the surface of influenza viruses. This inhibition prevents the release of new viral particles from infected cells, thereby limiting the spread of the virus. The deuterium atoms in this compound do not alter its mechanism of action but enhance its stability and allow for more precise tracking in pharmacokinetic studies .
Comparison with Similar Compounds
Similar Compounds
Zanamivir: Another neuraminidase inhibitor used to treat influenza.
Peramivir: An intravenous neuraminidase inhibitor.
Laninamivir: A long-acting neuraminidase inhibitor.
Uniqueness
Oseltamivir-d3 is unique due to its deuterium substitution, which enhances its stability and allows for more precise pharmacokinetic studies. This makes it particularly valuable in research settings where accurate tracking of drug metabolism is crucial .
Properties
Molecular Formula |
C16H28N2O4 |
---|---|
Molecular Weight |
315.42 g/mol |
IUPAC Name |
ethyl (3R,4R,5S)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylate |
InChI |
InChI=1S/C16H28N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19/h9,12-15H,5-8,17H2,1-4H3,(H,18,19)/t13-,14+,15+/m0/s1/i4D3 |
InChI Key |
VSZGPKBBMSAYNT-RWPOTZPQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H]1[C@H](CC(=C[C@H]1OC(CC)CC)C(=O)OCC)N |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC |
Origin of Product |
United States |
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